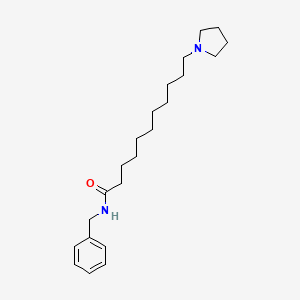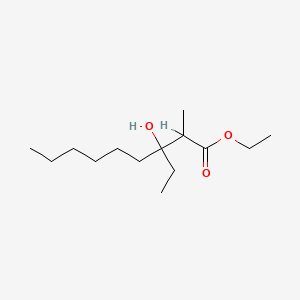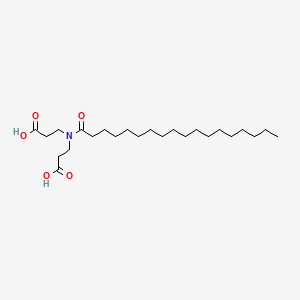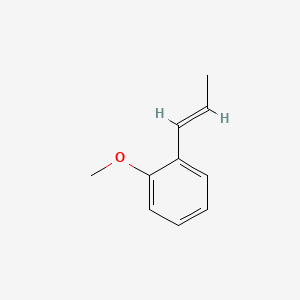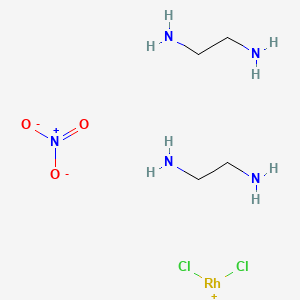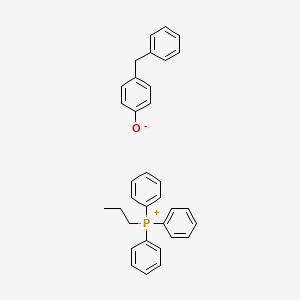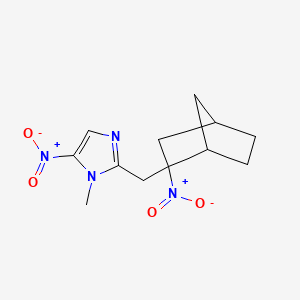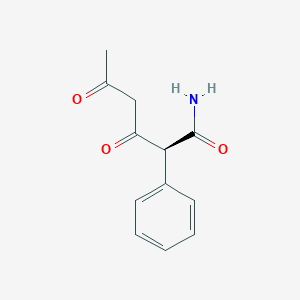
Benzeneacetamide, alpha-(1,3-dioxobutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetamide, alpha-(1,3-dioxobutyl)- is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.23652 . This compound is known for its unique structure, which includes a benzene ring, an acetamide group, and a 1,3-dioxobutyl group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of Benzeneacetamide, alpha-(1,3-dioxobutyl)- involves several steps. One common method includes the reaction of benzeneacetamide with a suitable dioxobutylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Benzeneacetamide, alpha-(1,3-dioxobutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Applications De Recherche Scientifique
Benzeneacetamide, alpha-(1,3-dioxobutyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mécanisme D'action
The mechanism of action of Benzeneacetamide, alpha-(1,3-dioxobutyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Benzeneacetamide, alpha-(1,3-dioxobutyl)- can be compared with other similar compounds, such as:
Benzeneacetamide: Lacks the 1,3-dioxobutyl group, resulting in different chemical properties and applications.
Alpha-(1,3-dioxobutyl)acetamide: Similar structure but without the benzene ring, leading to variations in reactivity and biological activity.
Benzeneacetamide, alpha-(1,3-dioxopropyl)-:
These comparisons highlight the uniqueness of Benzeneacetamide, alpha-(1,3-dioxobutyl)- and its specific applications in various fields.
Propriétés
Numéro CAS |
72333-16-5 |
|---|---|
Formule moléculaire |
C12H13NO3 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
(2S)-3,5-dioxo-2-phenylhexanamide |
InChI |
InChI=1S/C12H13NO3/c1-8(14)7-10(15)11(12(13)16)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3,(H2,13,16)/t11-/m0/s1 |
Clé InChI |
MUMLRUWBPLCGKT-NSHDSACASA-N |
SMILES isomérique |
CC(=O)CC(=O)[C@H](C1=CC=CC=C1)C(=O)N |
SMILES canonique |
CC(=O)CC(=O)C(C1=CC=CC=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


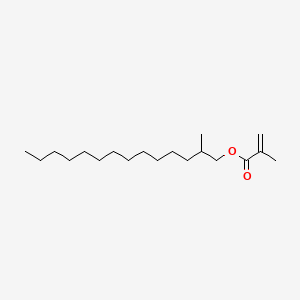

![1-[4-(1-Methyl-1-phenylethyl)phenoxy]dodecan-2-OL](/img/structure/B12665667.png)
